N-[(4-sulfamoylphenyl)methyl]benzamide
Description
Evolution and Significance of Sulfonamide-Benzamide Motifs in Drug Discovery
The journey of sulfonamides in medicine began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. citedrive.comnih.gov This discovery revolutionized medicine, establishing sulfonamides as the first class of synthetic antimicrobial drugs used to effectively treat a variety of bacterial infections before the widespread availability of penicillin. researchgate.netajchem-b.comajchem-b.com The sulfonamide group (-SO2NH2) quickly proved to be a cornerstone of medicinal chemistry, recognized for its ability to mimic the carboxylic acid group of p-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, which is crucial for folate synthesis. researchgate.net
Over the decades, the therapeutic applications of sulfonamides have expanded far beyond their antimicrobial origins. nih.gov They have emerged as a versatile scaffold in drug discovery, demonstrating a wide array of biological activities, including antiviral, anti-inflammatory, anticancer, and antidiabetic properties. citedrive.comnih.govajchem-b.com This broad utility stems from the group's favorable physicochemical properties and its capacity to form key interactions with various biological targets. tandfonline.com
Similarly, the benzamide (B126) moiety is a privileged structure in drug development, featured in numerous approved drugs with diverse mechanisms of action. nih.gov Its structural rigidity and potential for introducing various substituents allow medicinal chemists to fine-tune the pharmacological profiles of molecules.
The combination of these two powerful pharmacophores into a single sulfonamide-benzamide scaffold results in molecules with a rich potential for chemical modification and a broad spectrum of possible biological targets. These hybrid compounds are particularly advantageous, allowing for the integration of distinct bioactive components to create agents with enhanced efficacy and novel mechanisms of action. tandfonline.comnih.gov
Chemical Space and Diversity of N-[(4-sulfamoylphenyl)methyl]benzamide and Related Derivatives
The compound this compound serves as an exemplary research scaffold, providing a robust foundation for the synthesis of extensive libraries of related compounds. The chemical space occupied by its derivatives is vast, offering a fertile ground for the discovery of novel therapeutic agents. The synthetic tractability of this scaffold, typically involving the coupling of a benzoyl derivative with a substituted 4-aminobenzenesulfonamide, facilitates the efficient generation of a diverse set of analogues. researchgate.net
The structural diversity of these derivatives can be systematically explored by modifying three key regions of the molecule:
The Benzamide Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the benzoyl portion can significantly alter the molecule's electronic and steric properties, thereby influencing its binding affinity and selectivity for specific biological targets. nih.gov
The Sulfonamide Group: The sulfonamide nitrogen can be mono- or di-substituted with a wide range of alkyl, aryl, or heterocyclic moieties, which can modulate the compound's physicochemical properties and biological activity. tandfonline.com
The Linker: While the parent compound in the subject title has a methylene (B1212753) linker connecting the benzamide and the sulfamoylphenyl ring, variations in this linking unit can also be explored to optimize spatial orientation and conformational flexibility.
The exploration of this chemical space has led to the identification of derivatives with a range of pharmacological activities. The modular nature of the synthesis allows for the creation of compounds tailored for specific therapeutic applications, from enzyme inhibitors to receptor modulators. nih.gov
Below is a table summarizing selected research findings on derivatives related to the sulfonamide-benzamide scaffold, illustrating the chemical diversity and range of biological activities investigated.
| Scaffold/Derivative Class | Modifications | Investigated Biological Activity | Reference |
| N-(4-sulfamoylphenyl) benzamide Derivatives | Various substituents on the benzamide ring | General synthesis and characterization | researchgate.net |
| 2-Sulfonamidebenzamides | Halogen substituents on the benzamide ring | Allosteric modulators of MrgX1 for pain treatment | nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Alkyl/aryl substitutions on the benzamide nitrogen | Antidiabetic agents (α-glucosidase and α-amylase inhibitors) | nih.gov |
| N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide | Methyl substitution on the N-phenylsulfamoyl group | Structural and crystallographic studies | nih.gov |
| Hybrid Sulfonamides | Combination with other bioactive scaffolds (e.g., Schiff bases, triazoles) | Antibacterial agents against resistant strains like MRSA | tandfonline.com |
This table is for illustrative purposes and represents a selection of research in the field.
Current Challenges and Opportunities in Developing Novel Sulfonamide-Benzamide Agents
Despite the historical success and continued relevance of sulfonamide-based drugs, their development is not without challenges. One of the most significant hurdles is the increasing prevalence of drug resistance, particularly in the context of antimicrobial agents. tandfonline.comnih.gov This necessitates the design of novel compounds that can circumvent existing resistance mechanisms or act via entirely new modes of action. tandfonline.com
Current Challenges:
Drug Resistance: Pathogens have evolved mechanisms to overcome the effects of classical sulfonamides, primarily through mutations in the dihydropteroate synthase (DHPS) enzyme. tandfonline.com
Selectivity and Off-Target Effects: As with many therapeutic agents, achieving high selectivity for the intended target while minimizing interactions with other proteins remains a key challenge, aiming to reduce potential side effects. citedrive.comnih.gov
Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives is crucial for ensuring their efficacy and safety in vivo.
Opportunities for Future Development:
Molecular Hybridization: There is a significant opportunity in designing hybrid molecules that combine the sulfonamide-benzamide scaffold with other pharmacophores. This approach can lead to multi-target agents or compounds with enhanced potency against resistant pathogens. tandfonline.comnih.gov
Exploring New Mechanisms of Action: Research is moving beyond the classical antifolate pathway to discover sulfonamide-benzamide derivatives that act on novel biological targets. tandfonline.com This includes targeting enzymes and receptors involved in a range of conditions, from cancer to central nervous system disorders. nih.govnih.gov
Leveraging Novel Synthetic Methods: Advances in synthetic chemistry provide new tools for creating more complex and diverse libraries of sulfonamide-benzamide derivatives, expanding the explorable chemical space. acs.org
Targeting Diverse Therapeutic Areas: The versatility of the scaffold presents opportunities to develop drugs for a wide array of diseases, including viral infections, inflammatory conditions, and various types of cancer, by designing derivatives that modulate specific pathways like carbonic anhydrase or kinase signaling. citedrive.comnih.govajchem-b.com
The continued exploration of the sulfonamide-benzamide chemical space, driven by innovative synthetic strategies and a deeper understanding of disease biology, holds immense promise for the development of the next generation of therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-6-11(7-9-13)10-16-14(17)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELFRIBEBKMJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354367 | |
| Record name | Benzamide, N-[[4-(aminosulfonyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91662-88-3 | |
| Record name | Benzamide, N-[[4-(aminosulfonyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N 4 Sulfamoylphenyl Methyl Benzamide
Primary Synthetic Routes for N-[(4-sulfamoylphenyl)methyl]benzamide
The principal methods for synthesizing the this compound scaffold revolve around the formation of the amide linkage between a substituted benzoic acid and 4-(aminomethyl)benzenesulfonamide.
The most direct and widely employed method for synthesizing this compound and its derivatives is the acylation of 4-(aminomethyl)benzenesulfonamide. This reaction typically involves the coupling of 4-(aminomethyl)benzenesulfonamide hydrochloride with a suitable aroyl chloride in basic conditions. researchgate.net The base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is used to neutralize the hydrochloride salt and the HCl generated during the reaction. researchgate.net
This nucleophilic acyl substitution allows for the straightforward formation of the amide bond. A similar strategy is used for structurally related compounds lacking the methylene (B1212753) linker, where 4-aminobenzene-1-sulfonamide is reacted with various benzoic acid derivatives using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net This approach highlights the versatility of acylation reactions in creating libraries of sulfonamide-containing benzamides.
General Reaction Scheme:
4-(aminomethyl)benzenesulfonamide + Aroyl Chloride → this compound derivative
Alternative synthetic strategies have been developed to access related N-substituted benzamide (B126) structures, which could be adapted for the synthesis of the target compound. One such method involves a two-step process where a nitroaniline is first acylated, followed by the reduction of the nitro group to an amine. researchgate.net For example, p-nitroaniline can be reacted with an acyl chloride, and the resulting nitro-amide intermediate is then reduced to the corresponding amino-amide using a catalyst like Palladium on carbon (Pd/C). researchgate.net
Another approach involves the pre-formation of a benzamidomethylating agent. For instance, N-benzamidomethyl-4-toluenesulfonamide can be synthesized by reacting 4-toluenesulfonamide with (benzamidomethyl)triethylammonium chloride. unite.edu.mk An alternative route to the same compound involves reacting 4-toluenesulfonyl chloride with (benzamidomethyl)amine, which is generated in situ. unite.edu.mk These methods provide alternative disconnections for constructing the core scaffold.
Strategies for Structural Modification and Analogue Synthesis
Structural modifications of this compound are undertaken to investigate structure-activity relationships for various applications. These modifications can be systematically introduced at three key positions: the benzamide moiety, the sulfamoylphenyl ring, and the methylene linker.
The benzamide portion of the molecule is a common site for structural variation. This is readily achieved by using different substituted aroyl chlorides or benzoic acids in the acylation reaction with 4-(aminomethyl)benzenesulfonamide. researchgate.net This strategy allows for the introduction of a wide array of substituents onto the phenyl ring of the benzamide group, enabling the exploration of electronic and steric effects. For example, derivatives have been prepared using biphenyl-4-carbonyl chloride and 2,2-diphenylacetyl chloride, demonstrating the feasibility of incorporating larger aromatic systems. researchgate.net A similar approach using substituted benzoic acids has been used to generate extensive libraries of related sulfonamides. researchgate.net
Table 1: Examples of Reagents Used for Benzamide Moiety Modification
| Starting Reagent | Resulting Benzamide Moiety |
|---|---|
| Benzoyl Chloride | Benzamide |
| Biphenyl-4-carbonyl chloride | Biphenyl-4-carboxamide researchgate.net |
| 2,2-Diphenylacetyl chloride | 2,2-Diphenylacetamide researchgate.net |
| 4-Methoxybenzoic acid | 4-Methoxybenzamide researchgate.net |
The sulfamoylphenyl ring offers multiple positions for derivatization, particularly at the sulfonamide nitrogen atom. The primary sulfonamide group (-SO2NH2) can be substituted to generate secondary or tertiary sulfonamides. This is typically achieved by reacting a suitable sulfonyl chloride with a primary or secondary amine. researchgate.net For instance, N-substituted derivatives can be prepared by reacting 4-methyl aniline (B41778) with p-toluene sulfonyl chloride. researchgate.net
In the context of related benzamides, various amines such as cyclopropylamine, morpholine (B109124), and substituted anilines have been used to synthesize a range of N-substituted sulfamoyl-benzamides. nih.govnih.gov This derivatization can significantly alter the physicochemical properties of the molecule. Furthermore, substituents can be introduced on the phenyl ring itself, as seen in the synthesis of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, which involves a methyl group on the terminal phenyl ring. nih.gov
Table 2: Examples of Derivatization of the Sulfonamide Group
| Modifying Reagent/Reactant | Resulting Sulfonamide Moiety | Reference |
|---|---|---|
| 4-Methylaniline | N-(4-methylphenyl)sulfonamide | researchgate.net |
| 3-Methylaniline | N-(3-methylphenyl)sulfonamide | nih.gov |
| Cyclopropylamine | N-cyclopropylsulfamoyl | nih.govnih.gov |
| Morpholine | Morpholinosulfonyl | nih.govnih.gov |
| Benzylamine | N-benzylsulfamoyl | nih.gov |
Table 3: Examples of Linker Region Modification
| Starting Amine | Linker Structure |
|---|---|
| 4-(aminomethyl)benzenesulfonamide | -CH2- researchgate.net |
| 4-(2-aminoethyl)benzenesulfonamide | -CH2CH2- researchgate.net |
| (1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methanamine | -(cycloalkyl)methyl- researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-aminobenzene-1-sulfonamide |
| N-(4-sulfamoylphenyl)benzamide |
| N-benzamidomethyl-4-toluenesulfonamide |
| 4-toluenesulfonyl chloride |
| (benzamidomethyl)amine |
| 4-toluenesulfonamide |
| (benzamidomethyl)triethylammonium chloride |
| N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide |
| 4-Amino-N-(3-methylphenyl)benzenesulfonamide |
| N-(4-aminophenyl)-substituted benzamides |
| p-nitroaniline |
| N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide |
| 4-(aminomethyl)benzenesulfonamide hydrochloride |
| 2,2-diphenyl-N-(4-sulfamoylbenzyl)acetamide |
| 4-(2-aminoethyl)benzenesulfonamide |
| N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| 1-hydroxybenzotriazole |
| diisopropylethylamine |
Advanced Spectroscopic and Analytical Techniques in Chemical Characterization
Beyond routine identification, the comprehensive characterization of this compound and its derivatives relies on a suite of advanced spectroscopic and analytical techniques. These methods provide profound insights into the molecule's three-dimensional structure, electronic properties, and intermolecular interactions, which are crucial for understanding its chemical behavior. Key among these are single-crystal X-ray diffraction and computational methods such as Density Functional Theory (DFT).
Single-Crystal X-ray Diffraction
Table 1: Example Crystal Data and Structure Refinement Parameters for a Related Sulfonamide Derivative This table presents typical data obtained from a single-crystal X-ray diffraction experiment on a structurally related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, to illustrate the technique's output. nsf.gov
| Parameter | Value |
| Empirical Formula | C₁₇H₁₉NO₂S |
| Formula Weight | 301.40 |
| Temperature | 173.15 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 18.6919 (18) |
| b (Å) | 10.5612 (10) |
| c (Å) | 8.1065 (8) |
| Volume (ų) | 1600.3 (3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.251 |
| Absorption Coefficient (mm⁻¹) | 0.206 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0428, wR₂ = 0.1079 |
Computational and Theoretical Chemistry
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for complementing experimental data. DFT calculations can predict the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. nih.gov These theoretical calculations allow for the assignment of experimental vibrational spectra (FT-IR, Raman) and provide insights into the molecule's electronic structure.
Key analyses derived from DFT studies include:
Optimized Molecular Geometry: Theoretical calculations can predict bond lengths and angles, which can be compared with experimental data from X-ray diffraction to validate the computational model. nih.gov
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electrophilic and nucleophilic sites for potential chemical reactions and intermolecular interactions. nih.gov
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer and delocalization within the molecule.
These computational tools offer a powerful predictive lens into the chemical properties and reactivity of this compound, guiding further synthetic derivatization and application-focused research.
Structure Activity Relationship Sar Studies of N 4 Sulfamoylphenyl Methyl Benzamide Analogues
Conformational and Substituent Effects on Biological Activity
The three-dimensional conformation and the nature of chemical substituents on the N-[(4-sulfamoylphenyl)methyl]benzamide scaffold are critical determinants of its biological effects. The spatial arrangement of aromatic rings, hydrogen bond donors/acceptors, and hydrophobic groups dictates the binding affinity and selectivity towards target proteins.
Modifications to the benzamide (B126) ring have been shown to significantly impact the potency and selectivity of this class of compounds. The nature, position, and size of the substituents can alter electronic properties, lipophilicity, and steric interactions within the target's binding site.
Research into related benzamide structures demonstrates that the introduction of various functional groups can tune the biological activity. For instance, in a series of 2-phenoxybenzamides, replacing a 4-fluorophenoxy substituent with an unsubstituted phenoxy or an acetamidophenoxy group led to a decrease in antiplasmodial activity, although the compounds remained potent. mdpi.com This suggests that an aryloxy substituent is generally favorable for activity. mdpi.com Specifically, a para-substituted N-Boc piperazinyl analogue showed the highest activity and selectivity in its series, indicating a strong positional effect. mdpi.com
In another study on sulfamoyl-benzamides as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), substitutions on the benzamide portion were critical. The compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as a potent inhibitor, highlighting the positive contribution of halogen and morpholine (B109124) substituents. nih.govrsc.org The presence of a chlorophenyl ring on one side of the molecule was found to be effective, whereas having it on both sides abolished the activity. nih.gov
The table below summarizes the effects of various substitutions on the benzamide ring of analogous compounds.
| Substituent | Position | Effect on Activity | Target Class |
| 4-Fluorophenoxy | 2 | Favorable for activity | Antiplasmodial |
| 4-Phenoxy | 2 | Good activity | Antiplasmodial |
| Hydrogen | 2 | Moderate activity | Antiplasmodial |
| N-Boc piperazinyl | 4 | Highest activity and selectivity | Antiplasmodial |
| N-Boc piperazinyl | 3 | Moderate activity | Antiplasmodial |
| 4-Bromoaniline | - | Potent inhibition | h-NTPDase |
| 4-Chloro | 4 | Potent inhibition | h-NTPDase |
This table is generated based on data from analogous benzamide structures to illustrate SAR principles.
The sulfamoyl group (-SO₂NH₂) is a key functional group in many biologically active molecules, often acting as a hydrogen bond donor and acceptor, which can anchor the ligand into the active site of a protein. SAR studies on sulfamoyl-containing compounds consistently demonstrate the importance of this moiety.
In studies of sulfamoyl benzamidothiazoles, the positioning and hydrogen bonding capability of the amide linker and the sulfamoyl group were found to be crucial. nih.gov Alkylation of the amide nitrogen, which removes a hydrogen bond donor, resulted in inactive compounds, emphasizing the importance of the N-H group for activity. nih.gov
Modifications of the sulfamoyl nitrogen with different substituents have been explored to modulate potency and selectivity. In one study, substituting the sulfamoyl group with an N-cyclopropyl ring was more favorable for the inhibition of h-NTPDase3 than substitution with a morpholine ring. nih.gov This indicates that the size and electronic nature of the substituent on the sulfonamide are critical for isoform-specific inhibition. nih.govrsc.org
The introduction of alkyl and heteroaryl groups on either the benzamide or the sulfamoylphenyl portion of the scaffold has been a common strategy to explore new chemical space and improve biological activity.
In one series of analogues, replacing a phenyl ring with nonpolar aliphatic substituents of varying sizes (methyl, ethyl, propyl, iso-pentyl, tert-butyl) resulted in a complete loss of activity, suggesting that a bis-substituted phenyl group was necessary for the observed biological effect. nih.gov However, in other contexts, sulfonamides containing an aliphatic side chain exhibited increased cytotoxicity compared to those with an aromatic ring on the sulfonamide substituent. nih.gov
Heteroaryl substitutions on the sulfamoyl nitrogen have also proven effective. In a series of urease inhibitors, compounds with thiazol-2-yl, 3,4-dimethylisoxazol-5-yl, and 4-methylpyrimidin-2-yl groups attached to the sulfonamide nitrogen showed significant inhibitory activity. acs.org These heterocyclic rings can introduce additional hydrogen bonding sites, alter electronic distribution, and form specific π-π or π-cation interactions with the target enzyme.
Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the biological activity of a drug molecule. Chiral centers can lead to enantiomers that may exhibit different potency, selectivity, and metabolic profiles.
In SAR studies of TRPV1 antagonists based on a related 2-(4-methylsulfonylaminophenyl) propanamide scaffold, stereochemistry at the α-carbon of the propanamide was critical. The (S)-enantiomer was consistently more potent than the (R)-enantiomer, suggesting a stereospecific interaction with a hydrophobic pocket of the receptor. researchgate.net While this compound itself is not chiral, introducing chiral centers through substitution, for example on the linker, would necessitate the evaluation of individual stereoisomers to identify the more active configuration. For instance, the introduction of a hydroxyl group on the linker of certain FtsZ inhibitors created a second stereogenic center, prompting the separation and individual evaluation of the erythro and threo isomers to determine their distinct biological activities. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in understanding the physicochemical properties that govern activity and in predicting the potency of novel, untested compounds.
For classes of compounds like sulfonamides and benzamides, QSAR studies have been successfully applied. These models often use descriptors such as lipophilicity (log P), electronic parameters (Hammett constants), steric parameters (molar refractivity), and topological indices to quantify structural features. nih.govjbclinpharm.org
A typical QSAR study involves:
Data Set Selection: A series of structurally related compounds with a wide range of biological activities is chosen. nih.gov
Descriptor Calculation: Various physicochemical and structural descriptors are calculated for each molecule.
Model Generation: Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the biological activity. jbclinpharm.org
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. jbclinpharm.org
For example, a QSAR analysis on a series of N-substituted carbamic acid biphenyl-3-yl esters, which are FAAH inhibitors, revealed a strong correlation between inhibitory potency (pIC₅₀) and descriptors related to lipophilicity and molecular shape. nih.gov Such models can provide valuable insights, for instance, by showing that while increased lipophilicity is generally favorable, there is an optimal range beyond which activity may decrease.
Preclinical Pharmacological Activities and Therapeutic Potential in in Vitro and in Vivo Models
Anti-inflammatory Effects
Preclinical In Vitro Evaluation (e.g., COX-II/5-LOX inhibition assays)
The anti-inflammatory potential of compounds is frequently assessed in vitro by examining their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). While specific inhibitory concentration (IC50) values for N-[(4-sulfamoylphenyl)methyl]benzamide against COX-II or 5-LOX are not detailed in the available literature, studies on structurally related benzenesulfonamide (B165840) derivatives provide insight into the potential mechanisms of this class.
For instance, a series of novel 5′-aminospirotriazolotriazine derivatives incorporating a benzenesulfonamide moiety were evaluated for their anti-inflammatory properties. In vitro studies revealed that these compounds were capable of reducing the levels of both COX-1 and COX-2 enzymes to levels comparable to those in non-inflamed control groups. nih.govresearchgate.net Furthermore, these derivatives demonstrated significant membrane-stabilizing activity in a heat-induced hemolysis model using rat red blood cells. At a concentration of 400 µg/mL, compounds in this series inhibited hemolysis by 93.9% to 95.2%, a level of protection comparable to the standard anti-inflammatory drug indomethacin, which showed 94.5% inhibition. nih.gov This suggests that the anti-inflammatory action of these related sulfonamides may be mediated, at least in part, through the inhibition of prostaglandin (B15479496) synthesis and stabilization of cellular membranes. nih.gov
The development of dual inhibitors targeting both COX and 5-LOX pathways is a significant area of research, as it may offer broader anti-inflammatory effects with potentially fewer side effects. nih.govmdpi.com Natural products and synthetic molecules are being explored for this dual inhibitory action. nih.govnih.gov Although direct evidence is lacking for this compound, the established role of the sulfonamide scaffold in COX inhibition warrants further investigation into its specific effects on these key inflammatory enzymes.
Preclinical In Vivo Anti-inflammatory Models (e.g., carrageenan-induced paw edema)
The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds. researchgate.netspringernature.com This model mimics the cardinal signs of inflammation, including edema, hyperalgesia, and erythema, which develop following the injection of carrageenan, a phlogistic agent. researchgate.netnih.gov
Preclinical studies on the aforementioned 5′-aminospirotriazolotriazine derivatives containing the N-(4-sulfamoylphenyl) moiety have demonstrated potent in vivo anti-inflammatory effects in this model. When administered to Wistar rats, these compounds exhibited a marked reduction in paw edema. The anti-inflammatory activity was time-dependent, with significant effects observed at three and four hours post-carrageenan injection. nih.gov At the fourth hour, which is typically the time of maximum edema, the derivatives showed substantially higher inhibition percentages compared to the standard drug indomethacin. nih.govresearchgate.net
The table below summarizes the in vivo anti-inflammatory activity of these related benzenesulfonamide derivatives in the carrageenan-induced rat paw edema model.
| Compound / Treatment | Maximum Inhibition (%) at 4 hours |
| Derivative 1 | 96.31% |
| Derivative 2 | 72.08% |
| Derivative 3 | 99.69% |
| Indomethacin (Standard) | 57.66% |
| Data sourced from studies on 5′-aminospirotriazolotriazine derivatives incorporating a benzenesulfonamide structure. nih.govresearchgate.net |
These findings highlight the significant anti-inflammatory potential of complex molecules bearing the N-(4-sulfamoylphenyl) structural motif, surpassing that of a conventional nonsteroidal anti-inflammatory drug (NSAID) in this preclinical model. nih.gov The mechanism is believed to involve the suppression of pro-inflammatory mediators. researchgate.net
Analgesic Properties
Preclinical In Vivo Analgesia Models (e.g., rat pain models, mouse hot plate test)
Preclinical evaluation of analgesic activity is commonly conducted using thermal nociception models, such as the hot plate test. wikipedia.org This test measures the reaction time of an animal to a thermal stimulus, with an increase in latency indicating an analgesic effect. dovepress.comnih.gov The hot plate method is particularly useful for assessing centrally acting analgesics. wikipedia.org
While specific data on the analgesic properties of this compound in models like the rat hot plate test were not identified in the reviewed literature, the anti-inflammatory activity demonstrated by related compounds suggests potential analgesic effects, as inflammation is a major contributor to pain. nih.gov Non-opioid analgesics are often evaluated in such models to determine their efficacy. scielo.br For example, other anti-inflammatory agents have shown a significant elevation in pain threshold in the hot plate test. dovepress.com The lack of specific data for this compound underscores the need for further research to characterize its potential analgesic profile.
Neuropharmacological Modulations Related to Analgesia (e.g., serotonergic system)
The modulation of pain involves complex neuropharmacological pathways, including the descending inhibitory systems that utilize neurotransmitters like serotonin (B10506) (5-HT). tmc.edu The serotonergic system, with pathways originating from the raphe nuclei and projecting to the spinal cord, plays a crucial role in endogenous analgesia by inhibiting the transmission of nociceptive signals. tmc.edu
The mechanism of action for many analgesic compounds involves interaction with these neurotransmitter systems. nih.gov For instance, the analgesic activity of some non-opiate drugs is modulated by various serotonin receptor subtypes, such as 5-HT1B and 5-HT2C. nih.gov While there is no direct evidence from the searched studies linking this compound to the serotonergic system, the structural similarities to other pharmacologically active sulfonamides and benzamides suggest that exploring such neuropharmacological modulations could be a fruitful area for future investigation to elucidate its potential mechanisms of analgesia.
Antiulcer Activity in Preclinical Models
A significant drawback of many traditional NSAIDs is their potential to cause gastrointestinal side effects, including peptic ulcers. nih.gov Therefore, the evaluation of antiulcer activity or the lack of ulcerogenic effects is an important aspect of preclinical studies for new anti-inflammatory agents. Preclinical models, such as those involving water-immersion stress or acidified aspirin-induced ulcers in rats, are used to assess these properties. nih.govnih.gov
The current search of scientific literature did not yield specific studies evaluating the antiulcer activity of this compound in preclinical models. Research into related fields has identified various benzimidazole (B57391) and tetrahydroquinoline derivatives that exhibit antiulcer properties through mechanisms like H+/K+-ATPase inhibition. nih.govnih.gov However, these compounds are structurally distinct from the subject of this article. Further investigation is required to determine the gastrointestinal profile of this compound.
Antidiabetic Potential (e.g., glucose-stimulated insulin (B600854) release inhibition)
The benzamide (B126) and sulfonamide chemical structures are present in various therapeutic agents, including some used for the management of diabetes. For example, certain non-sulfonylurea hypoglycemic agents that are structurally related to benzamides, such as meglitinide, are known to stimulate insulin release from pancreatic islet cells, particularly in the presence of glucose. nih.gov
Furthermore, research into novel sulfamoyl benzamide derivatives has identified their potential as glucokinase activators. researchgate.net Glucokinase acts as a glucose sensor in the pancreas and liver, playing a key role in glucose-sensitive insulin release and glycogen (B147801) synthesis. researchgate.net A series of synthesized sulfamoyl benzamide derivatives were evaluated for their antidiabetic potential in an alloxan-induced diabetic animal model and showed promising activity. researchgate.net
While these findings suggest that the broader class of sulfamoyl benzamides has potential in the context of diabetes treatment, specific preclinical data on the effect of this compound on glucose-stimulated insulin release or other antidiabetic markers were not found in the reviewed literature. This remains an area for future exploration to fully characterize the pharmacological profile of this compound.
Information regarding the preclinical pharmacological activities of this compound is not available in the public domain.
Following a comprehensive search of scientific literature and databases, no research data was found concerning the neuroprotective, cognitive-enhancing, or antidepressant-like effects of the chemical compound this compound. Specifically, there is no available information on its activity in preclinical in vitro or in vivo models related to the following areas:
Neuroprotective and Cognitive-Enhancing Properties: No studies were identified that investigated the potential of this compound to protect nerve cells or enhance cognitive functions.
Modulation of α7 nAChR and 5-HT4R: There is no evidence to suggest that this compound interacts with or modulates the activity of the α7 nicotinic acetylcholine (B1216132) receptor or the 5-HT4 serotonin receptor in animal models.
Effects on Associative Learning and Memory: Research on the effects of this compound in established models of learning and memory, such as the scopolamine-induced deficit model, has not been published.
Antidepressant-like Effects: There are no preclinical studies available that have assessed the potential antidepressant properties of this compound.
Consequently, the requested article detailing these specific preclinical pharmacological activities cannot be generated due to the absence of foundational research data.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the binding of ligands to the active sites of proteins.
Studies on derivatives of N-[(4-sulfamoylphenyl)methyl]benzamide frequently target carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Docking simulations have been instrumental in elucidating the binding patterns of these compounds. For instance, docking studies of benzenesulfonamide (B165840) derivatives into the active site of human carbonic anhydrase IX (hCA IX) have revealed key interactions that contribute to their inhibitory activity. The sulfonamide group is a critical zinc-binding group, which anchors the inhibitor to the Zn²⁺ ion in the enzyme's active site.
Ligand-Protein Interaction Analysis (e.g., hydrogen bonding, hydrophobic interactions)
The stability of the ligand-protein complex is determined by a variety of non-covalent interactions. For this compound derivatives, these interactions are crucial for their biological activity.
Hydrogen Bonding: The sulfonamide moiety is a key player in forming hydrogen bonds. The oxygen atoms of the sulfamoyl group often act as hydrogen bond acceptors, while the nitrogen can act as a donor. For example, in the active site of carbonic anhydrase, the sulfonamide group's oxygen atoms can form hydrogen bonds with the backbone amide of key amino acid residues, such as Thr199.
Hydrophobic Interactions: The benzamide (B126) and benzyl (B1604629) portions of the molecule contribute significantly to hydrophobic interactions. These nonpolar groups can interact with hydrophobic pockets within the active site of target enzymes. These interactions are critical for the proper orientation and stabilization of the inhibitor within the binding site. The phenyl rings of the benzamide and benzyl groups can engage in π-π stacking or π-alkyl interactions with aromatic residues like phenylalanine or tyrosine in the active site.
A representative summary of typical interactions observed in docking studies of similar sulfonamide-based inhibitors with carbonic anhydrase is provided below.
| Interaction Type | Ligand Moiety Involved | Key Amino Acid Residues (Example) |
| Zinc Coordination | Sulfonamide (-SO₂NH₂) | Zn²⁺ ion |
| Hydrogen Bonding | Sulfonamide Oxygen/Nitrogen | Thr199, Gln92, His94 |
| Hydrophobic Interactions | Benzyl and Benzamide Rings | Val121, Leu198, Trp209 |
Binding Mode Elucidation for this compound Derivatives
The elucidation of the binding mode provides a static picture of how a ligand fits into the active site of a protein. For derivatives of this compound, the primary binding mode within carbonic anhydrases involves the coordination of the sulfonamide group to the catalytic zinc ion. The rest of the molecule then orients itself within the active site to maximize favorable interactions.
The benzamide and benzyl groups can adopt various conformations to fit into the hydrophobic and hydrophilic regions of the active site. The specific orientation determines the selectivity of the inhibitor for different CA isoforms. For instance, some derivatives may extend into a deeper pocket of the active site, forming additional interactions and leading to higher potency and selectivity.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static view of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to understand the conformational changes that may occur upon ligand binding.
For inhibitors of carbonic anhydrase, MD simulations have been used to verify the stability of the ligand-protein complex predicted by docking studies. Parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand are monitored over the simulation time. A stable RMSD suggests that the complex is in a stable conformation. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein and how they are affected by ligand binding. These simulations confirm that the key interactions, such as the coordination to the zinc ion and hydrogen bonds, are maintained throughout the simulation, validating the binding mode.
Virtual Screening Approaches for Hit Identification
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For compounds related to this compound, both structure-based and ligand-based virtual screening approaches have been employed.
Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein. In the context of carbonic anhydrase inhibitors, docking-based virtual screening of large compound libraries against the active site of different CA isoforms has been successful in identifying novel scaffolds.
Pharmacophore-based virtual screening is a ligand-based approach that uses a 3D arrangement of essential features that a molecule must possess to be active. A pharmacophore model can be generated from a set of known active molecules or from a ligand-protein complex. For sulfonamide-based inhibitors, the key pharmacophoric features often include a zinc-binding feature, hydrogen bond donors and acceptors, and hydrophobic regions.
Prediction of Molecular Properties Relevant to Biological Activity
Computational methods can also be used to predict molecular properties that are relevant to the biological activity of a compound, beyond just its binding affinity. These properties can help in understanding the mechanism of action and in designing molecules with improved activity profiles.
For sulfonamide-based compounds, quantum chemical calculations, such as Density Functional Theory (DFT), have been used to calculate various molecular descriptors. These descriptors can be correlated with biological activity in Quantitative Structure-Activity Relationship (QSAR) studies. Some of the relevant predicted properties include:
Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the electron-donating and accepting abilities of a molecule, respectively. The HOMO-LUMO energy gap can be an indicator of the chemical reactivity and stability of the molecule.
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface. It can identify regions that are prone to electrophilic or nucleophilic attack and can be crucial for understanding intermolecular interactions, such as hydrogen bonding.
These predicted properties can be used to build QSAR models that relate the structural features of a series of compounds to their biological activities, aiding in the design of new derivatives with enhanced potency.
Preclinical Pharmacokinetic and Pharmacodynamic Considerations of N 4 Sulfamoylphenyl Methyl Benzamide Analogues
In Vitro Preclinical Metabolic Stability Studies (e.g., liver microsomes, hepatocytes)
In vitro metabolic stability assays are crucial early-stage assessments in drug discovery to predict the in vivo metabolic clearance of a compound. nuvisan.com These studies typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.com The stability of a compound in these systems provides an indication of its potential half-life in the body.
Table 1: In Vitro Metabolic Stability of a Sulfonyl Oseltamivir (B103847) Analogue (Compound 4a) in Human Liver Microsomes researchgate.net
| Compound | Incubation Time (min) | % Remaining | Half-life (T½) (min) |
| Compound 4a | 60 | 101.6 | >145 |
| Testosterone | 60 | 2.1 | 11.2 |
| Diclofenac | 60 | 0.0 | 7.9 |
| Propafenone | 60 | 0.0 | 7.2 |
Control compounds (Testosterone, Diclofenac, Propafenone) were used to validate the assay.
The process for determining metabolic stability involves incubating the test compound with liver microsomes or hepatocytes and monitoring the decrease in its concentration over time. nih.gov Factors such as the compound's structure and the specific enzymes involved in its metabolism will influence the outcome. nih.gov
Preclinical In Vivo Pharmacokinetic Profiles (e.g., clearance, volume of distribution, oral bioavailability in animal models)
Preclinical in vivo pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). These studies provide critical parameters such as clearance (CL), volume of distribution (Vd), and oral bioavailability (F), which are vital for predicting human pharmacokinetics. researchgate.net
Data on a structurally related benzamide (B126), 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats offers a relevant example. Following intravenous administration, LY201116 exhibited a plasma clearance of 66.9 mL/min/kg and a volume of distribution of 911 mL/kg. nih.gov The compound was found to be well-absorbed after oral administration, with approximately 94% absorption from the gastrointestinal tract. nih.gov The major route of metabolism for this analogue was identified as N-acetylation and subsequent hydroxylation. nih.gov
Table 2: In Vivo Pharmacokinetic Parameters of a Benzamide Analogue (LY201116) in Rats nih.gov
| Parameter | Value | Unit |
| Plasma Clearance (CL) | 66.9 | mL/min/kg |
| Volume of Distribution (Vd) | 911 | mL/kg |
| Oral Absorption | ~94 | % |
| Elimination Half-life (t½) | 9.4 | min |
These parameters are crucial for understanding the disposition of the compound in the body and for designing further preclinical and clinical studies.
Preclinical Pharmacodynamic Markers and Efficacy in Animal Models
While specific preclinical efficacy data for N-[(4-sulfamoylphenyl)methyl]benzamide in animal models is not publicly available, the general approach involves several key steps. Initially, researchers would identify a relevant animal model that mimics the human disease for which the compound is being developed. For instance, if the compound is being investigated as an anti-cancer agent, xenograft mouse models are commonly used. mdpi.com
Once a suitable model is established, the compound is administered to the animals, and various pharmacodynamic markers are measured. These markers can be biochemical, such as the inhibition of a target enzyme, or physiological, such as a reduction in tumor size. mdpi.com The goal is to establish a dose-response relationship and to determine the effective concentration of the drug at the site of action.
The ultimate aim of these preclinical studies is to provide evidence of the compound's potential therapeutic benefit and to support its progression into clinical trials.
Future Research Directions and Translational Perspectives for N 4 Sulfamoylphenyl Methyl Benzamide Scaffolds
Design and Synthesis of Novel Multi-Target Directed Ligands Based on the N-[(4-sulfamoylphenyl)methyl]benzamide Core
The multifactorial nature of complex diseases such as cancer and neurodegenerative disorders necessitates a shift from the single-target drug discovery paradigm towards the development of Multi-Target Directed Ligands (MTDLs). jocpr.comnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering superior efficacy and a reduced likelihood of drug resistance compared to monotherapies or combination therapies. jocpr.comnih.gov The this compound scaffold is an excellent starting point for MTDL design due to the diverse biological activities associated with its constituent sulfonamide and benzamide (B126) moieties. nih.gov
Design strategies for MTDLs based on this core often involve molecular hybridization, where the core scaffold is linked to other pharmacophores known to interact with specific targets. Computational methods, including molecular modeling and virtual screening, are instrumental in predicting and optimizing the interactions of these hybrid molecules with multiple targets. jocpr.com The synthesis of these novel derivatives is typically achieved through established chemical reactions, such as coupling 4-aminobenzenesulfonamide with various benzoic acid derivatives, allowing for the efficient creation of diverse compound libraries. researchgate.net
Key structural modification strategies include:
Substitution on the Benzamide Ring: Introducing various substituents (e.g., hydrophobic groups, heterocyclic amines) on the benzoyl portion of the molecule can modulate activity and selectivity against different targets like carbonic anhydrases or protein kinases. nih.govnih.gov
Modification of the Sulfonamide Group: While the primary sulfonamide is often crucial for activities like carbonic anhydrase inhibition, derivatizing it to secondary or tertiary sulfonamides can fine-tune binding affinity and pharmacokinetic properties. nih.gov
Linker Modification: The methyl linker connecting the two phenyl rings can be altered in length or rigidity to optimize the spatial orientation of the pharmacophores for concurrent binding to multiple targets.
Molecular Hybridization: Fusing the core structure with other known bioactive scaffolds (e.g., purines, pyrimidines, triazoles) can generate novel MTDLs with combined activities, for instance, dual carbonic anhydrase and kinase inhibition. nih.govnih.govresearchgate.net
| Design Strategy | Rationale & Examples | Potential Multi-Target Profile |
| Benzamide Ring Substitution | Introduction of hydrophobic or hydrophilic groups to target specific pockets in enzymes like kinases or carbonic anhydrases. nih.govnih.gov | Kinase/Carbonic Anhydrase Inhibition |
| Sulfonamide Group Modification | Conversion to secondary sulfonamides to alter zinc-binding affinity in metalloenzymes or to engage in different hydrogen bonding networks. nih.gov | Modulated Carbonic Anhydrase/Acetylcholinesterase Inhibition |
| Scaffold Hybridization | Combining the benzamide-sulfonamide core with other heterocyclic pharmacophores (e.g., triazoles, quinazolines) to engage unrelated targets. researchgate.nettandfonline.com | Anticancer (e.g., CA-Telomerase dual inhibition) or Antimicrobial activity |
Identification of New Biological Targets and Pathways
While the sulfonamide moiety is a classic zinc-binding group targeting metalloenzymes like carbonic anhydrases (CAs), the versatility of the this compound scaffold allows it to interact with a broader range of biological targets. researchgate.net Derivatives have shown significant potential beyond CA inhibition, and future research will focus on identifying and validating these novel targets and their associated signaling pathways.
Established Targets: The primary target class for sulfonamides is the carbonic anhydrase family of enzymes. Derivatives of the this compound scaffold have been designed as potent inhibitors of various CA isoenzymes, particularly the tumor-associated CAs IX and XII, which are implicated in cancer cell survival and metastasis under hypoxic conditions. nih.govresearchgate.net
Emerging Targets:
Protein Kinases: The benzamide moiety is a privileged structure found in numerous approved protein kinase inhibitors. nih.gov By modifying the core scaffold, novel derivatives can be designed to target kinases involved in cancer progression, such as Focal Adhesion Kinase (FAK) or Platelet-Derived Growth Factor Receptors (PDGFRα/β). nih.govnih.gov
Acetylcholinesterase (AChE): Some sulfonamide-benzamide hybrids have demonstrated potent AChE inhibitory activity, suggesting a potential therapeutic application in neurodegenerative diseases like Alzheimer's disease. nih.gov
Microtubule-Targeting Agents: Certain N-phenyl-benzamide derivatives have been shown to act as microtubule-targeting agents, a mechanism central to the action of many successful anticancer drugs. ebi.ac.uk
Enoyl-Acyl Carrier Protein Reductase (InhA): N-benzyl-benzamide templates have been identified as direct inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis, offering a pathway to develop new antitubercular agents that can circumvent common resistance mechanisms. nih.gov
| Potential Biological Target | Rationale for Investigation | Associated Disease Area |
| Protein Kinases (e.g., FAK, PDGFR) | The benzamide core is a known kinase-binding pharmacophore; derivatives can be optimized for specific kinase inhibition. nih.govnih.gov | Cancer |
| Acetylcholinesterase (AChE) | Hybrid molecules incorporating the scaffold have shown nanomolar inhibitory potential against AChE. nih.gov | Alzheimer's Disease |
| Tubulin/Microtubules | Structurally related benzamides have demonstrated microtubule destabilizing effects. ebi.ac.uk | Cancer |
| Enoyl-Acyl Carrier Protein Reductase (InhA) | Benzamide-based templates have shown direct inhibition of this crucial mycobacterial enzyme. nih.gov | Tuberculosis |
| α-Glucosidase / α-Amylase | Sulfamoyl benzamide derivatives have been reported as having glucokinase activation potential. nih.govnih.gov | Type 2 Diabetes |
Development of Advanced Preclinical Models for Efficacy and Mechanism Validation
Translating promising lead compounds into clinical candidates requires rigorous preclinical validation. Future research will leverage a suite of advanced models to thoroughly assess the efficacy and elucidate the mechanism of action of novel this compound derivatives.
In Vitro and Cell-Based Assays: The initial screening process relies on in vitro enzymatic assays to determine the inhibitory potency (IC50 or Ki values) against purified target proteins like CAs, kinases, or AChE. nih.govnih.gov This is followed by cell-based assays using relevant cancer cell lines or other disease-specific cell models to evaluate cellular activity, such as antiproliferative effects, induction of apoptosis, or cell cycle arrest. nih.govnih.govnih.gov
In Silico Modeling: Computational tools are indispensable for mechanism validation. Molecular docking and molecular dynamics simulations can predict and analyze the binding modes of inhibitors within the active site of their target enzymes. nih.govnih.gov These models help to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective compounds.
Advanced Cell Culture Models: To better recapitulate the complexity of human tissues, researchers are moving beyond traditional 2D cell monolayers. Three-dimensional (3D) models, such as spheroids and organoids, provide a more physiologically relevant environment to test drug efficacy, penetration, and effects on cell-cell interactions. For neurodegenerative targets, models using human induced pluripotent stem cell (iPSC)-derived neurons or cardiomyocytes can offer more accurate predictions of efficacy and potential cardiotoxicity. nih.gov
| Preclinical Model | Application for Validation | Information Gained |
| In Vitro Enzyme Assays | Determine direct inhibitory activity against purified target proteins (e.g., CAs, kinases). nih.gov | Potency (IC50, Ki), Selectivity |
| 2D Cell Line Screening | Assess cellular effects across panels of cancer or other disease-relevant cell lines. nih.gov | Antiproliferative activity (GI50), Apoptosis induction, Cell cycle analysis |
| In Silico Molecular Docking | Predict and visualize the binding interactions between the compound and its biological target. nih.govnih.gov | Binding mode, Structure-Activity Relationship (SAR) insights |
| 3D Spheroid/Organoid Models | Evaluate efficacy in a model that mimics tumor microenvironments or tissue architecture. | Drug penetration, Efficacy in a complex system |
| iPSC-Derived Cell Models | Test activity and toxicity in human-derived, physiologically relevant cells (e.g., neurons, cardiomyocytes). nih.gov | Human-specific efficacy, Prediction of off-target toxicity |
Strategies for Overcoming Preclinical Limitations and Enhancing Therapeutic Efficacy
The path from a promising preclinical hit to a clinically viable drug is often hindered by limitations related to pharmacokinetics (absorption, distribution, metabolism, excretion - ADME) and off-target toxicity. A key focus of future research will be the strategic optimization of this compound scaffolds to overcome these hurdles.
Improving Pharmacokinetic Properties: Early-stage assessment of ADME properties is crucial. Limitations such as poor solubility or rapid metabolic degradation can be addressed through medicinal chemistry approaches. This includes the introduction of polar groups to improve solubility or the modification of metabolically liable sites to enhance stability. The goal is to develop compounds with favorable oral bioavailability and an appropriate half-life.
Enhancing Target Selectivity: While MTDLs are designed to hit multiple targets, selectivity against unintended targets is critical to minimize side effects. nih.gov SAR studies, guided by computational modeling and screening against panels of related enzymes (e.g., kinase panels), can identify the structural features that govern selectivity. researchgate.net Fine-tuning the scaffold can lead to derivatives with an optimized balance of on-target polypharmacology and off-target selectivity.
Leveraging Biomarkers: The development of biomarkers can aid in preclinical and clinical development. Target engagement biomarkers can confirm that the drug is interacting with its intended target in vivo, while pharmacodynamic biomarkers can provide an early indication of the biological response to the drug.
| Preclinical Limitation | Strategy for Mitigation | Desired Outcome |
| Poor Aqueous Solubility | Introduce ionizable or polar functional groups into the molecular structure. | Improved bioavailability and suitability for formulation. |
| Rapid Metabolic Inactivation | Identify and block metabolically labile sites through chemical modification (e.g., fluorination). | Increased plasma half-life and drug exposure. |
| Off-Target Toxicity | Conduct selectivity profiling against related targets (e.g., kinase or CA isoform panels) and use SAR to modify the structure. nih.govnih.gov | Reduced side effects and an improved therapeutic window. |
| Lack of In Vivo Efficacy | Optimize ADME properties to ensure adequate drug concentration at the target site; confirm target engagement in animal models. nih.gov | Correlation between in vitro potency and in vivo therapeutic effect. |
Q & A
Q. What are the optimal synthetic routes for N-[(4-sulfamoylphenyl)methyl]benzamide, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves coupling a sulfamoylphenylmethylamine derivative with benzoyl chloride under controlled conditions. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yield optimization (~60–75%) requires precise stoichiometry and inert atmospheres .
- Troubleshooting : Monitor intermediates via TLC or HPLC to detect unreacted starting materials or hydrolyzed byproducts .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Answer:
- Spectroscopy :
- Solubility : Low aqueous solubility (≤0.6 µg/mL) necessitates DMSO or ethanol as solvents for biological assays .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Answer:
- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO hydration assays. IC values correlate with sulfonamide group interactions .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Answer:
- Functional group modifications :
- Sulfamoyl substituents : Replace –SONH with –SOMe to enhance metabolic stability. This reduces renal clearance but may lower solubility .
- Benzamide substitution : Introduce electron-withdrawing groups (e.g., –CF) at the para position to improve target binding affinity .
- Data-driven optimization : Use QSAR models to predict logP and pKa values, balancing lipophilicity and ionization for blood-brain barrier penetration .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Answer:
- Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) with clonogenic survival tests to distinguish true antiproliferative effects from assay artifacts .
- Metabolic stability testing : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) that may explain inconsistent in vivo results .
Q. How can computational methods enhance mechanistic understanding of this compound’s interactions?
Answer:
- Molecular docking : Simulate binding to carbonic anhydrase IX (PDB ID: 3IAI) to identify key hydrogen bonds between the sulfamoyl group and Zn-coordinated residues .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to assess binding modes and conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
